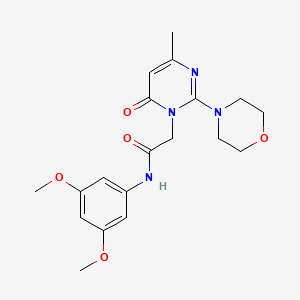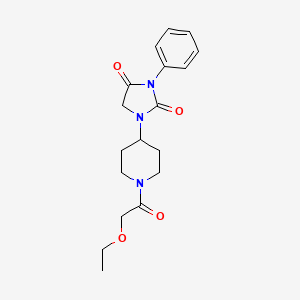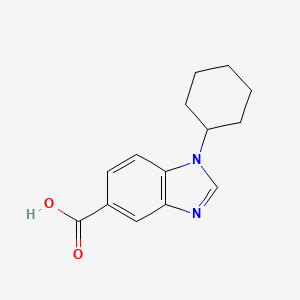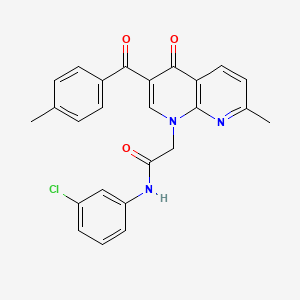![molecular formula C19H25N5O2 B2875225 (Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034445-70-8](/img/structure/B2875225.png)
(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tetrahydrofuran ring, a piperazine ring, and an indazole ring. Tetrahydrofuran is a commonly used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Indazole is a heterocyclic aromatic organic compound that is based on the indole structure, but with a nitrogen atom in place of the carbon atom at the 3-position in the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the tetrahydrofuran ring might undergo reactions at the oxygen atom, while the piperazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar groups present in the molecule .Scientific Research Applications
Orthogonal Protection Strategy for Synthesis
An orthogonal protection strategy involves the synthesis of 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids. This method allows for the preparation of a variety of 2-substituted piperazines by reacting sodium benzylate and sodium phenoxides at specific carbon positions of oxazolidinone, yielding different piperazine derivatives. This strategy highlights a convenient scaffold for further chemical modifications (Clark & Elbaum, 2007).
General Route to Synthesis
A general approach to preparing specific benzazepine derivatives outlines the conversion of indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis followed by lactamization and reduction. This process provides a pathway to synthesize bicyclic aryl piperidine and bicyclic aryl homopiperidine derivatives (O’Donnell et al., 2004).
Application in Synthesis of Polyhydroxylated Compounds
The synthesis of enantiopure dihydro-2H-1,2-oxazines demonstrates the versatility of certain compounds in creating polyhydroxylated tetrahydro-2H-1,2-oxazine derivatives, which are important as azasugars. This application is crucial for the development of enantiopure amino polyols, including aminofuran derivatives, showcasing the compound's role in generating biologically relevant structures (Jasiński et al., 2012).
Catalytic Hydrogenation Applications
The catalytic hydrogenation of dihydrooxazines, leading to the production of enamines and tetrahydro-2-furanamines, highlights the compound's utility in the transformation into 1,4-amino alcohols under specific conditions. This process exemplifies the compound's application in creating various derivatives through hydrogenation reactions, contributing to synthetic chemistry research (Sukhorukov et al., 2008).
Heterocyclic Derivative Syntheses
The oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives demonstrates the compound's role in synthesizing complex heterocyclic structures. This method allows for the efficient creation of diverse heterocyclic compounds, emphasizing its significance in medicinal chemistry and drug design (Bacchi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxolan-3-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h6-7,14H,1-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRSAMQIWBENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCOC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

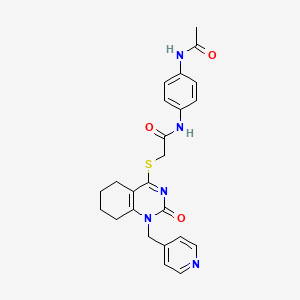
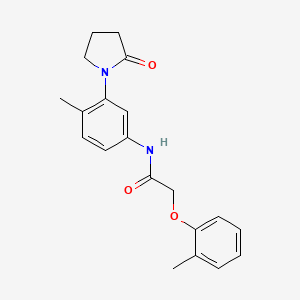
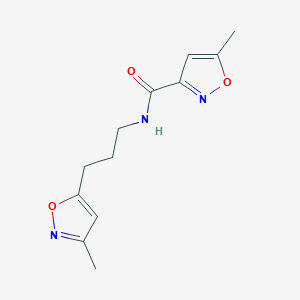
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
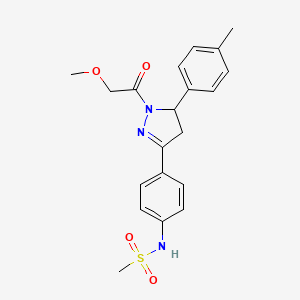
![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)
